molecular formula C18H20N2O5 B4905381 N-(2,4-DIMETHOXYPHENYL)-N'-[(4-METHOXYPHENYL)METHYL]ETHANEDIAMIDE

N-(2,4-DIMETHOXYPHENYL)-N'-[(4-METHOXYPHENYL)METHYL]ETHANEDIAMIDE

Cat. No.: B4905381
M. Wt: 344.4 g/mol
InChI Key: QFGRLZMZNBFRSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-DIMETHOXYPHENYL)-N’-[(4-METHOXYPHENYL)METHYL]ETHANEDIAMIDE is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of two methoxy groups attached to the phenyl rings and an ethanediamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-DIMETHOXYPHENYL)-N’-[(4-METHOXYPHENYL)METHYL]ETHANEDIAMIDE typically involves the reaction of 2,4-dimethoxybenzoyl chloride with 4-methoxybenzylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-DIMETHOXYPHENYL)-N’-[(4-METHOXYPHENYL)METHYL]ETHANEDIAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding phenols.

    Reduction: The amide bond can be reduced to form amines.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or borane.

    Substitution: Reagents like halogens or nucleophiles in the presence of catalysts.

Major Products Formed

    Oxidation: Formation of phenolic derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(2,4-DIMETHOXYPHENYL)-N’-[(4-METHOXYPHENYL)METHYL]ETHANEDIAMIDE exerts its effects involves interactions with specific molecular targets. The methoxy groups and amide bond play crucial roles in its binding affinity and reactivity. The pathways involved may include enzyme inhibition, receptor binding, or modulation of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-DIMETHOXYPHENYL)-N’-[(4-METHOXYPHENYL)METHYL]ETHANEDIAMIDE can be compared with other amides such as:
    • N-(2,4-DIMETHOXYPHENYL)-N’-[(4-HYDROXYPHENYL)METHYL]ETHANEDIAMIDE
    • N-(2,4-DIMETHOXYPHENYL)-N’-[(4-CHLOROPHENYL)METHYL]ETHANEDIAMIDE

Uniqueness

The presence of methoxy groups in N-(2,4-DIMETHOXYPHENYL)-N’-[(4-METHOXYPHENYL)METHYL]ETHANEDIAMIDE imparts unique electronic and steric properties, making it distinct from other similar compounds. These properties can influence its reactivity, binding affinity, and overall chemical behavior.

Properties

IUPAC Name

N'-(2,4-dimethoxyphenyl)-N-[(4-methoxyphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O5/c1-23-13-6-4-12(5-7-13)11-19-17(21)18(22)20-15-9-8-14(24-2)10-16(15)25-3/h4-10H,11H2,1-3H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFGRLZMZNBFRSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C(=O)NC2=C(C=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.